4-(Aminomethyl)pyridin-3-OL

Description

The exact mass of the compound this compound is 124.063662883 g/mol and the complexity rating of the compound is 87.1. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(aminomethyl)pyridin-3-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O/c7-3-5-1-2-8-4-6(5)9/h1-2,4,9H,3,7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQKRQPZSEAOKMK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1CN)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40578854 |

Source

|

| Record name | 4-(Aminomethyl)pyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40578854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55717-47-0, 20485-35-2 |

Source

|

| Record name | 3-Pyridinol, 4-(aminomethyl)-, radical ion(1-) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55717-47-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Aminomethyl)pyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40578854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 4-(Aminomethyl)pyridin-3-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Aminomethyl)pyridin-3-ol is a heterocyclic compound of significant interest due to its structural similarity to pyridoxamine, a vitamer of Vitamin B6. This relationship suggests potential applications in medicinal chemistry and drug development, where the pyridine scaffold is a well-established privileged structure.[1][2] This guide provides a comprehensive overview of a proposed synthetic pathway for this compound, rooted in established pyridine chemistry, and details the rigorous analytical methodologies required for its structural confirmation and purity assessment. By explaining the causality behind experimental choices and integrating self-validating protocols, this document serves as a practical resource for researchers aiming to synthesize and characterize this and related pyridine derivatives.

Introduction and Strategic Overview

This compound, with the CAS number 20485-35-2, is a substituted pyridine featuring a hydroxyl group at the 3-position and an aminomethyl group at the 4-position. This arrangement makes it a structural analog of the natural Vitamin B6 vitamer, pyridoxamine.[3][4] The Vitamin B6 family of compounds, particularly their phosphorylated forms like pyridoxal 5'-phosphate (PLP), act as essential coenzymes in a vast array of metabolic processes, including amino acid metabolism.[4][5]

The development of novel Vitamin B6 analogs is a field of continuous research, with applications ranging from enzyme inhibition to antimicrobial agents.[6][7] Given the prevalence of the pyridine motif in pharmaceuticals, developing robust synthetic routes and characterization protocols for novel derivatives like this compound is critical for exploring their therapeutic potential.

This guide outlines a logical, multi-step synthesis designed to be both efficient and adaptable. The subsequent characterization workflow forms a self-validating system, ensuring that the identity and purity of the final compound can be unequivocally established.

Retrosynthetic Analysis and Proposed Synthesis Pathway

Direct, published synthetic procedures for this compound are not extensively documented. Therefore, a rational synthesis is proposed based on well-established transformations in pyridine chemistry, particularly drawing from methodologies used for Vitamin B6 and its derivatives.[8][9]

The core challenge in synthesizing this molecule lies in the selective functionalization of the pyridine ring at the 4-position without interfering with the pre-existing hydroxyl group at the 3-position. The phenolic nature of the 3-hydroxyl group necessitates a protection strategy to prevent its interference with subsequent C-C bond-forming or reduction steps.

Our proposed pathway begins with commercially available 3-hydroxypyridine and proceeds through three key stages:

-

Protection: The 3-hydroxyl group is protected to prevent its acidity from interfering with downstream reagents.

-

Functionalization: A cyano group is introduced at the 4-position. This is a versatile handle that can be readily converted to the desired aminomethyl group.

-

Reduction and Deprotection: The cyano group is reduced to a primary amine, followed by the removal of the hydroxyl protecting group to yield the final product.

Detailed Experimental Protocol

This protocol provides a step-by-step methodology for the proposed synthesis. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Step 1: Synthesis of 3-(Benzyloxy)pyridine (Protection)

-

Rationale: The benzyl group is chosen as a protecting group for the hydroxyl function due to its stability under a range of conditions and its ease of removal via catalytic hydrogenation in the final step, which can potentially be combined with the nitrile reduction.

-

Procedure:

-

To a solution of 3-hydroxypyridine (1.0 eq) in acetone, add anhydrous potassium carbonate (K₂CO₃, 2.5 eq).

-

Stir the suspension vigorously and add benzyl bromide (BnBr, 1.2 eq) dropwise at room temperature.

-

Heat the reaction mixture to reflux and maintain for 12-16 hours, monitoring by TLC (Thin Layer Chromatography).

-

After completion, cool the mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude residue by column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield 3-(benzyloxy)pyridine.

-

Step 2: Synthesis of 4-Cyano-3-(benzyloxy)pyridine (Functionalization)

-

Rationale: The introduction of a cyano group is achieved via N-oxidation followed by nucleophilic cyanation. The N-oxide activates the pyridine ring for nucleophilic attack, particularly at the 2- and 4-positions.

-

Procedure:

-

Dissolve 3-(benzyloxy)pyridine (1.0 eq) in dichloromethane (DCM).

-

Cool the solution to 0 °C in an ice bath. Add meta-chloroperoxybenzoic acid (m-CPBA, 1.5 eq) portion-wise, maintaining the temperature below 5 °C.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours until TLC indicates complete consumption of the starting material.

-

Quench the reaction by adding aqueous sodium thiosulfate solution. Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain crude 3-(benzyloxy)pyridine N-oxide, which can often be used without further purification.

-

Dissolve the crude N-oxide in acetonitrile, add triethylamine (Et₃N, 2.0 eq), and then add trimethylsilyl cyanide (TMSCN, 1.5 eq) dropwise at room temperature.

-

Stir the reaction for 12-18 hours. Monitor by TLC.

-

Upon completion, carefully quench the reaction with saturated aqueous sodium bicarbonate.

-

Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

-

Purify by column chromatography (silica gel, ethyl acetate/hexanes) to yield 4-cyano-3-(benzyloxy)pyridine.

-

Step 3: Synthesis of this compound (Reduction & Deprotection)

-

Rationale: Catalytic hydrogenation using palladium on carbon (Pd/C) is an effective method for both reducing the nitrile to a primary amine and cleaving the benzyl ether protecting group in a single step.

-

Procedure:

-

Dissolve 4-cyano-3-(benzyloxy)pyridine (1.0 eq) in methanol containing hydrochloric acid (HCl, 1.1 eq).

-

Add 10% Palladium on carbon (Pd/C) catalyst (approx. 10% by weight of the substrate).

-

Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously at room temperature for 16-24 hours.

-

Monitor the reaction by HPLC or TLC.

-

Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the crude product, likely as the hydrochloride salt.

-

The product can be purified by recrystallization or by conversion to the free base followed by column chromatography.

-

Analytical Characterization Workflow

A rigorous analytical workflow is essential to confirm the successful synthesis of this compound and to determine its purity. Each technique provides complementary information for a complete structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure determination. Spectra should be recorded in a suitable deuterated solvent, such as D₂O or DMSO-d₆.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the three aromatic protons on the pyridine ring, the methylene (-CH₂-) protons, and exchangeable protons from the amine (-NH₂) and hydroxyl (-OH) groups. Based on data from similar structures like 4-(aminomethyl)pyridine, the aromatic protons adjacent to the nitrogen will be the most downfield.[10]

-

¹³C NMR: The carbon NMR spectrum should display six unique signals, corresponding to the five carbons of the pyridine ring and the one methylene carbon.

| Predicted ¹H NMR Data (in D₂O) | Predicted ¹³C NMR Data (in D₂O) |

| Chemical Shift (ppm) | Assignment |

| ~ 8.0-8.2 | Aromatic H (d) |

| ~ 7.8-8.0 | Aromatic H (s) |

| ~ 7.3-7.5 | Aromatic H (d) |

| ~ 4.0-4.2 | Methylene (-CH₂-) (s) |

| 4.9 (solvent peak) | -OH, -NH₂ (broad, exchangeable) |

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the synthesized compound. Using a soft ionization technique like Electrospray Ionization (ESI), the expected observation is the protonated molecular ion.

| Parameter | Expected Value |

| Molecular Formula | C₆H₈N₂O |

| Molecular Weight | 124.14 g/mol [11] |

| Expected Ion (ESI+) | [M+H]⁺ |

| Expected m/z | 125.07 |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the key functional groups present in the molecule. The spectrum will confirm the presence of O-H, N-H, and aromatic C-H bonds.[12][13]

| Predicted FT-IR Data | |

| Wavenumber (cm⁻¹) | Assignment |

| 3200 - 3500 (broad) | O-H stretch (hydroxyl) & N-H stretch (amine) |

| 3000 - 3100 | Aromatic C-H stretch |

| 1580 - 1610 | Aromatic C=C and C=N ring stretching |

| 1400 - 1450 | -CH₂- scissoring |

| 1200 - 1300 | C-O stretch (phenol-like) |

| 1000 - 1100 | C-N stretch |

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for assessing the purity of the final compound. A reverse-phase method is generally suitable for polar, aromatic compounds.[14][15]

| Suggested HPLC Method | |

| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% TFA or Formic Acid |

| Gradient | 5% to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 265 nm |

| Expected Result | A single major peak with >95% peak area, indicating a pure compound. |

Conclusion

This technical guide provides a comprehensive framework for the synthesis and characterization of this compound. By leveraging established chemical principles and proposing a logical, multi-step synthetic route, researchers are equipped with a robust starting point for obtaining this valuable compound. The detailed characterization workflow, integrating NMR, MS, IR, and HPLC, establishes a self-validating system to ensure the unequivocal confirmation of the molecule's structure and purity. This foundational work enables further investigation into the biological and medicinal properties of this promising Vitamin B6 analog.

References

-

The Chemistry and Biochemistry of Vitamin B6: Synthesis of Novel Analogues of Vitamin B6. B Vitamins and Folate - Books. 3

-

Korytnyk, W. (1979). Synthesis and biological activity of vitamin B6 analogs. Methods in Enzymology, 62, 454-81. 6

-

Paul, B., & Korytnyk, W. (1976). Synthesis of certain metabolites and analogs of vitamin B6 and their ring-chain tautomerism. Journal of Heterocyclic Chemistry, 13(4), 701-709. 16

-

Vitamin B6: Pyridoxine, Pyridoxal and Pyridoxamine. Vitamins and Hormones, 4, 113-152. 8

-

Wikipedia. (n.d.). Vitamin B6. Retrieved from [Link].

-

The Chemistry and Biochemistry of Vitamin B6: Synthesis of Novel Analogues of Vitamin B6. ResearchGate. Link

-

Process for the preparation of pyridoxine or its acid addition salt. Google Patents. Link

-

Biosynthesis of vitamin B6 and structurally related derivatives. ResearchGate. Link

-

B6 Vitamers Labelled at Three Consecutive Positions Starting from [13C3]-Propionic Acid. mediaTUM. Link

-

4-(Aminomethyl)pyridine. NIST WebBook. Link

-

4-Pyridinemethaneamine (3731-53-1) 1H NMR spectrum. ChemicalBook. Link

-

4-(Aminomethyl)pyridine. NIST WebBook. Link

-

4-(Aminomethyl)pyridine 98%. Sigma-Aldrich. Link

-

(4-amino-pyridin-3-yl)-methanol(138116-34-4) 1h nmr. ChemicalBook. Link

-

HPLC Methods for analysis of 4-Aminopyridine. HELIX Chromatography. Link

-

4-(Aminomethyl)pyridine 98%. Sigma-Aldrich. Link

-

Supplementary Information Synthesis of 3-(Aminomethyl)pyridine by Traceless C3-Selective Umpolung of 1-Amidopyridin-1-ium Salts. The Royal Society of Chemistry. Link

-

3-(Aminomethyl)pyridine(3731-52-0) 1H NMR spectrum. ChemicalBook. Link

-

Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. American Pharmaceutical Review. Link

-

This compound. Crysdot LLC. Link

-

4-(Aminomethyl)pyridine, 98%. SLS Ireland. Link

-

4-(aminomethyl)pyridin-3-amine (C6H9N3). PubChemLite. Link

-

4-(Aminomethyl)pyridine. NIST WebBook. Link

-

This compound manufacturers and suppliers in india. ChemicalBook. Link

-

4-Aminomethyl-pyridine - Optional[13C NMR] - Chemical Shifts. SpectraBase. Link

-

4-(Aminomethyl)pyridine. NIST WebBook. Link

-

Application of Pyridin-4-ol in Pharmaceutical Synthesis: Detailed Notes and Protocols. Benchchem. Link

-

Synthesis of 3-(aminomethyl)pyridine by traceless C3-selective umpolung of 1-amidopyridin-1-ium salts. Chemical Communications (RSC Publishing). Link

-

3-(AMINOMETHYL)PYRIDINE(20173-04-0) 1H NMR spectrum. ChemicalBook. Link

-

Synthesis and biological evaluation of 4-(piperid-3-yl)amino substituted 6-pyridylquinazolines as potent PI3Kδ inhibitors. PubMed. Link

-

6-(Aminomethyl)pyridin-3-ol. ChemScene. Link

-

Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers. Link

-

Role of Pyridines in Medicinal Chemistry and Design of BACE1 Inhibitors Possessing a Pyridine Scaffold. ResearchGate. Link

-

3-(Aminomethyl)pyridine. SIELC Technologies. Link

-

Design, Synthesis, and in Vitro Evaluation of Novel Aminomethyl-pyridines as DPP-4 Inhibitors. NIH. Link

-

Synthesis method of 3-fluorine-4-aminopyridine. Google Patents. Link

-

Pyridine synthesis. Organic Chemistry Portal. Link

-

4-Aminopyridine. NIST WebBook. Link

-

4-(Aminomethyl)pyridine, 1 X 25 g (A65603-25G). Alkali Scientific. Link

-

A Comparative Guide to the Purity Analysis of Boc-D-4-aminomethylphe(Boc) by TLC and HPLC. Benchchem. Link

-

A reducing-difference IR-spectral study of 4-aminopyridine. ResearchGate. Link

Sources

- 1. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. books.rsc.org [books.rsc.org]

- 4. mediatum.ub.tum.de [mediatum.ub.tum.de]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and biological activity of vitamin B6 analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 9. DE10261271A1 - Process for the preparation of pyridoxine or its acid addition salt - Google Patents [patents.google.com]

- 10. 4-Pyridinemethaneamine (3731-53-1) 1H NMR spectrum [chemicalbook.com]

- 11. chemscene.com [chemscene.com]

- 12. 4-(Aminomethyl)pyridine [webbook.nist.gov]

- 13. researchgate.net [researchgate.net]

- 14. helixchrom.com [helixchrom.com]

- 15. 3-(Aminomethyl)pyridine | SIELC Technologies [sielc.com]

- 16. scispace.com [scispace.com]

Foreword: Navigating the Data Landscape for Novel Compounds

An In-depth Technical Guide to the Physicochemical Properties of 4-(Aminomethyl)pyridin-3-ol

In drug discovery and development, a comprehensive understanding of a molecule's physicochemical properties is the bedrock upon which successful candidates are built. These parameters govern everything from solubility and absorption to metabolic stability and target engagement. This guide focuses on This compound (CAS: 20485-35-2), a pyridinol derivative with a structure suggestive of high biological potential, belonging to a class of compounds known for their roles as bioisosteres and privileged scaffolds in medicinal chemistry.[1]

It is crucial to note that while the aminopyridine and hydroxypyridine scaffolds are well-represented in scientific literature, specific experimental data for this compound is not extensively available in public databases. This is a common scenario for novel or specialized research chemicals. Therefore, this guide adopts a dual-pronged approach essential for a practicing scientist:

-

Data Synthesis: We will present a combination of available computed data for this compound and relevant experimental data from its closest structural analogs to build a robust predictive profile.

-

Methodological Enablement: We will provide detailed, field-proven experimental protocols for determining these critical properties. This empowers researchers to not only verify the predicted values but also to generate the precise, high-quality data required for their specific research context.

This document is structured not as a rigid report, but as a practical guide for the laboratory scientist, blending established data with the "how-to" and "why" of property determination.

Molecular Identity and Structural Attributes

The first step in characterizing any compound is to define its fundamental identity.

Table 1: Core Molecular Identifiers for this compound

| Identifier | Value | Source(s) |

| CAS Number | 20485-35-2 | [2] |

| Molecular Formula | C₆H₈N₂O | [3][4] |

| Molecular Weight | 124.14 g/mol | [3][4] |

| SMILES | OC1=C(CN)C=CN=C1 | [3] |

| InChIKey | SQKRQPZSEAOKMK-UHFFFAOYSA-N | [3][4] |

The structure combines three key functional groups that dictate its physicochemical behavior:

-

A Pyridine Ring: A basic, aromatic heterocycle that can accept a proton. Its pKa is a primary determinant of ionization state at physiological pH.

-

A Phenolic Hydroxyl Group (-OH): An acidic group that can donate a proton. It is also a potent hydrogen bond donor and acceptor, significantly influencing solubility and target interactions.

-

An Aminomethyl Group (-CH₂NH₂): A primary aliphatic amine, which is basic and will be protonated at physiological pH. This group is a key hydrogen bond donor.

The interplay between the basic pyridine nitrogen, the acidic hydroxyl group, and the basic aminomethyl group makes this molecule a zwitterionic species, capable of existing in multiple ionization states depending on the pH.

Key Physicochemical Properties: A Predictive and Analog-Based Analysis

Understanding the following properties is critical for predicting a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

Ionization Constant (pKa)

The pKa values define the extent of ionization of a molecule at a given pH. For this compound, we anticipate at least three distinct pKa values corresponding to the three ionizable centers.

-

Expert Analysis: The aminomethyl group is expected to be the most basic site, with a pKa likely in the range of 9-10, typical for primary alkylamines. The pyridine ring nitrogen's basicity will be reduced by the electron-withdrawing effect of the adjacent hydroxyl group, likely resulting in a pKa around 4-5. The phenolic hydroxyl group is acidic, and its pKa is expected to be in the 8-9 range, influenced by the electronic environment of the pyridine ring. The exact values are critical as they determine the charge state and, consequently, the solubility and permeability across biological membranes. A predicted pKa for the related isomer, (4-amino-pyridin-3-yl)-methanol, is 13.54, which likely corresponds to the hydroxyl group, though this seems high and should be experimentally verified.[5]

Lipophilicity (LogP and LogD)

Lipophilicity, the measure of a compound's preference for a lipid versus an aqueous environment, is a crucial determinant of its ability to cross cell membranes. It is expressed as LogP (for the neutral species) and LogD (the partition coefficient at a specific pH, accounting for all ionic forms).

-

Expert Analysis: The presence of two hydrogen bond donors (-OH, -NH₂) and three hydrogen bond acceptors (N, -OH, -NH₂) suggests that this compound is a relatively polar molecule.[3] A computed LogP for the isomer 6-(Aminomethyl)pyridin-3-ol is 0.2459 , indicating low lipophilicity.[6] The XLogP3 for another related compound, 4-(aminomethyl)pyridin-3-amine, is predicted to be -0.4.[7] Given its zwitterionic nature, the LogD at physiological pH (7.4) is expected to be significantly lower (more negative) than the LogP, indicating that the compound will predominantly reside in the aqueous phase. This high polarity is favorable for aqueous solubility but may present challenges for passive diffusion across the blood-brain barrier.

Solubility

Aqueous solubility is a prerequisite for absorption and distribution. For ionizable compounds, solubility is highly pH-dependent, typically being lowest near the isoelectric point and highest at pH values where the molecule is fully ionized.

-

Expert Analysis: The high polarity and multiple hydrogen bonding groups suggest good intrinsic aqueous solubility. The related compound (4-amino-pyridin-3-yl)-methanol is described as "slightly soluble in water," while 3-(Aminomethyl)pyridine is "fully miscible in water".[5][8] Given the zwitterionic character of this compound, its solubility is expected to be minimal at its isoelectric point and significantly higher at low pH (where the amines are protonated) and high pH (where the phenol is deprotonated). For early drug discovery, a kinetic solubility of >60 µg/mL is often considered a good target.[9]

Other Physical Properties

Melting and boiling points provide information about the purity and the strength of intermolecular forces.

Table 2: Summary of Physicochemical Properties (Predicted and Analog Data)

| Property | Value | Type | Comments and Analog Comparison |

| pKa₁ (Pyridine-N) | ~4-5 | Predicted | Expected to be acidic due to protonation. |

| pKa₂ (Phenol-OH) | ~8-9 | Predicted | Acidic proton. |

| pKa₃ (Amine-NH₃⁺) | ~9-10 | Predicted | Acidic proton of the conjugate acid. |

| cLogP | 0.2459 | Computed (Isomer) | Value for 6-(Aminomethyl)pyridin-3-ol.[6] Suggests hydrophilicity. |

| XLogP3 | -0.2 | Computed (Isomer) | Value for 4-Aminopyridine-3-methanol.[10] |

| Topological Polar Surface Area (TPSA) | 59.1 Ų | Computed (Isomer) | Value for 4-Aminopyridine-3-methanol.[10] Indicates good potential for oral absorption. |

| Melting Point | N/A | - | The analog 4-(Aminomethyl)pyridine has a melting point of -8 °C. The isomer (4-Amino-pyridin-3-yl)-methanol has a melting point of 167-169 °C.[5] The high value for the isomer suggests strong crystal lattice forces due to hydrogen bonding, which is also expected for the target compound. |

| Boiling Point | N/A | - | The analog 4-(Aminomethyl)pyridine has a boiling point of 230 °C. |

| Aqueous Solubility | pH-dependent | Predicted | Expected to be good at acidic and basic pH values. |

Experimental Protocols for Physicochemical Characterization

As a self-validating system, predicted data must be confirmed experimentally. The following protocols provide robust methodologies for determining the key physicochemical parameters for this compound.

Determination of pKa by Potentiometric Titration

-

Causality: Potentiometric titration is the gold standard for pKa determination. It relies on measuring the change in pH of a solution of the compound as a titrant (a strong acid or base) is added. The pKa corresponds to the pH at which the compound is 50% ionized, which is identified from the inflection points on the titration curve. For a multi-protic compound like ours, multiple inflection points will reveal the different pKa values.[3]

-

Protocol:

-

System Calibration: Calibrate a high-precision pH meter using standard aqueous buffers at pH 4, 7, and 10.[3]

-

Sample Preparation: Prepare a 1 mM solution of this compound in deionized water. To ensure a constant ionic strength throughout the titration, add potassium chloride to a final concentration of 0.15 M.[3]

-

Titration Setup: Place 20 mL of the sample solution in a jacketed beaker maintained at 25 °C. Purge the solution with nitrogen to remove dissolved CO₂.[3] Immerse the calibrated pH electrode and a magnetic stirrer.

-

Acidification: Acidify the sample solution to ~pH 2 by adding 0.1 M HCl.

-

Titration: Titrate the solution by adding small, precise aliquots (e.g., 10-20 µL) of 0.1 M NaOH. Record the pH after each addition, allowing the reading to stabilize. Continue until the pH reaches ~12.[3]

-

Data Analysis: Plot the pH versus the volume of NaOH added. The pKa values can be determined from the half-equivalence points of the resulting titration curve.[11] Perform the titration in triplicate to ensure reproducibility.[3]

-

Determination of LogD by Shake-Flask Method

-

Causality: The shake-flask method is the definitive technique for measuring the partition coefficient.[4] It involves dissolving the compound in a biphasic system of n-octanol (simulating a lipid membrane) and an aqueous buffer (simulating physiological fluid). After equilibration, the concentration of the compound in each phase is measured. The ratio of these concentrations gives the distribution coefficient, D. This method directly measures the partitioning behavior, providing a highly reliable result.

-

Protocol:

-

Phase Pre-saturation: Vigorously mix equal volumes of n-octanol and the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) for 24 hours to ensure mutual saturation. Separate the two phases.[4]

-

Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.[4]

-

Partitioning: In a vial, combine a precise volume of the pre-saturated n-octanol and pre-saturated buffer (e.g., 500 µL of each). Spike with a small volume of the DMSO stock solution (e.g., 1 µL) to achieve the desired starting concentration.

-

Equilibration: Cap the vial and shake vigorously or sonicate for 30 minutes, followed by gentle agitation at room temperature overnight (~16 hours) to allow the system to reach thermodynamic equilibrium.[7]

-

Phase Separation: Centrifuge the vial at high speed (e.g., 16,000 x g for 4 minutes) to ensure complete separation of the two phases.[7]

-

Quantification: Carefully withdraw an aliquot from the aqueous phase and an aliquot from the n-octanol phase. Determine the concentration of the compound in each aliquot using a suitable analytical method, such as HPLC-UV or LC-MS.

-

Calculation: Calculate LogD using the formula: LogD = log₁₀([Compound]octanol / [Compound]buffer).

-

Determination of Kinetic Aqueous Solubility

-

Causality: In early drug discovery, kinetic solubility is often measured instead of thermodynamic solubility due to its higher throughput. This method mimics the situation where a compound, dissolved in an organic solvent like DMSO, is introduced into an aqueous buffer. It measures the concentration of the compound that remains in solution after a short incubation period, identifying potential precipitation issues early in the discovery process.

-

Protocol (Nephelometric Assay):

-

Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.[12]

-

Plate Setup: In a 96-well microtiter plate, dispense a small volume (e.g., 2-5 µL) of the DMSO stock solution into the wells.[9][12]

-

Buffer Addition: Add aqueous buffer (e.g., PBS, pH 7.4) to each well to achieve the desired final compound concentrations. The final DMSO concentration should be kept low (e.g., <2%) to minimize co-solvent effects.[13]

-

Incubation: Mix the plate thoroughly and incubate at a controlled temperature (e.g., 25 °C or 37 °C) for a set period (e.g., 2 hours).[12]

-

Measurement: Measure the light scattering in each well using a nephelometer. The intensity of scattered light is proportional to the amount of precipitate formed.[9]

-

Data Analysis: The kinetic solubility is defined as the highest concentration at which no significant increase in light scattering is observed compared to controls.

-

Relevance and Applications in Drug Discovery

The this compound scaffold is of significant interest to medicinal chemists. The pyridine ring is a common bioisostere for a phenyl ring, often introduced to improve metabolic stability, modulate pKa, or enhance solubility.[1]

-

Enzyme Inhibition: The aminomethyl-pyridine core is a known pharmacophore in various enzyme inhibitors. For instance, novel aminomethyl-pyridines have been designed and synthesized as potent and selective inhibitors of Dipeptidyl Peptidase IV (DPP-4), a key target in the treatment of type 2 diabetes.[14]

-

Receptor Modulation: Pyridine-based structures are central to compounds targeting G-protein coupled receptors (GPCRs). For example, pyrazolo[4,3-b]pyridine derivatives have been developed as positive allosteric modulators (PAMs) of the metabotropic glutamate receptor 4 (mGlu4), a target for Parkinson's disease.[15]

-

Kinase Inhibition: The aminopyridinol scaffold can be found in inhibitors of fibroblast growth factor receptor 4 (FGFR4), which is a target in hepatocellular carcinoma.[6] The hydrogen bonding capabilities of the amine and hydroxyl groups are critical for anchoring the molecule within the ATP-binding pocket of kinases.

The specific substitution pattern of this compound, with its potential for zwitterionic character and defined vectoral array of hydrogen bond donors and acceptors, makes it an attractive starting point for fragment-based or structure-based drug design campaigns.

Stability and Storage

-

Expert Analysis: While specific stability data for this compound is not available, related aminopyridines are known to be stable. A study on 4-aminopyridine capsules showed excellent chemical stability for 6 months at both refrigerated and room temperatures. However, compounds with phenolic hydroxyl groups can be susceptible to oxidation, which may lead to coloration over time. The aminomethyl group makes the compound air-sensitive.[8]

-

Recommended Storage: Based on the properties of its functional groups, this compound should be stored in a tightly sealed container, under an inert atmosphere (nitrogen or argon), and protected from light. Refrigeration (2-8 °C) is recommended for long-term storage to minimize potential degradation.[6]

Conclusion

This compound represents a molecule of high interest for chemical and pharmaceutical research, yet it exists in a common data-poor state. This guide has synthesized a robust physicochemical profile by integrating computed data with experimental values from close structural analogs. More importantly, it provides the detailed, actionable protocols necessary for researchers to generate definitive experimental data. By understanding the core properties of pKa, lipophilicity, and solubility, and by applying the rigorous methodologies described herein, scientists can effectively unlock the full potential of this promising scaffold in their drug discovery and development endeavors.

References

-

Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Available from: [Link]

-

AxisPharm. Kinetic Solubility Assays Protocol. Available from: [Link]

-

Kheylik, Y. (2024). LogP / LogD shake-flask method. protocols.io. Available from: [Link]

-

Alsenz, J., & Kansy, M. (2007). In vitro solubility assays in drug discovery. PubMed. Available from: [Link]

-

Subirats, X., et al. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. PubMed. Available from: [Link]

-

Bui, T., & Lewis, R. E. (2021). How to Calculate pKa From the Half Equivalence Point in a Weak Acid-Weak Base Titration. Study.com. Available from: [Link]

-

Lokey Lab Protocols. (2017). Shake Flask logK. Available from: [Link]

-

Charnwood Discovery. Kinetic Solubility - In Vitro Assay. Available from: [Link]

-

PubChemLite. 4-(aminomethyl)pyridin-3-amine (C6H9N3). Available from: [Link]

-

BIOFOUNT. This compound (CAS 20485-35-2). Available from: [Link]

-

PubChem. 4-Aminopyridine-3-methanol | C6H8N2O | CID 10796739. Available from: [Link]

- Sudharani, K., et al. (2023). SYNTHESIS AND INSILICO EVALUATION OF 4, 6- DIPHENYL PYRIDINE-3 (2H) - ONEDERIVATIVES. Indo American Journal of Pharmaceutical Research.

-

Engers, D. W., et al. (2016). Discovery, Synthesis, and Preclinical Characterization of N-(3-Chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine (VU0418506), a Novel Positive Allosteric Modulator of the Metabotropic Glutamate Receptor 4 (mGlu4). PubMed. Available from: [Link]

-

Sławiński, J., et al. (2010). Design, Synthesis, and in Vitro Evaluation of Novel Aminomethyl-pyridines as DPP-4 Inhibitors. National Institutes of Health. Available from: [Link]

-

Trissel, L. A., & Flora, K. P. (1988). Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules. PubMed. Available from: [Link]

Sources

- 1. iajpr.com [iajpr.com]

- 2. This compound | 20485-35-2 [chemicalbook.com]

- 3. 20485-35-2 | this compound | Alcohols | Ambeed.com [ambeed.com]

- 4. 20485-35-2|4-(氨基甲基)吡啶-3-酚|this compound|MFCD11100730-范德生物科技公司 [39.100.107.131]

- 5. (4-AMINO-PYRIDIN-3-YL)-METHANOL | 138116-34-4 [chemicalbook.com]

- 6. chemscene.com [chemscene.com]

- 7. PubChemLite - 4-(aminomethyl)pyridin-3-amine (C6H9N3) [pubchemlite.lcsb.uni.lu]

- 8. 3-(Aminomethyl)pyridine, 98+% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 9. echemi.com [echemi.com]

- 10. 4-Aminopyridine-3-methanol | C6H8N2O | CID 10796739 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. (4-AMINO-PYRIDIN-3-YL)-METHANOL(138116-34-4) 1H NMR [m.chemicalbook.com]

- 12. 3-Chloroisonicotinonitrile | CAS#:68325-15-5 | Chemsrc [chemsrc.com]

- 13. 4-(氨基甲基)吡啶 98% | Sigma-Aldrich [sigmaaldrich.com]

- 14. Discovery, Synthesis, and Preclinical Characterization of N-(3-Chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine (VU0418506), a Novel Positive Allosteric Modulator of the Metabotropic Glutamate Receptor 4 (mGlu4) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. N-(4-hydroxy-4-pyridin-3-ylpentyl)-N-methylnitrous amide | C11H17N3O2 | CID 148084 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-(Aminomethyl)pyridin-3-ol: Structure, Properties, and Synthetic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction: Defining a Niche Pyridine Scaffold

In the vast landscape of heterocyclic chemistry, pyridinols and their derivatives represent a cornerstone for the development of biologically active compounds. This guide focuses on a specific, yet intriguing molecule: 4-(Aminomethyl)pyridin-3-ol . While structurally reminiscent of the well-known Vitamin B6 vitamer, Pyridoxamine, this compound presents a simplified scaffold that holds unique potential as a building block in medicinal chemistry and materials science.

This document provides a comprehensive overview of this compound, covering its fundamental chemical identity, physicochemical properties, and potential synthetic utility. We will distinguish it from its more complex biological counterpart, Pyridoxamine, and explore the implications of its structural simplicity for researchers aiming to design novel molecular entities. The insights provided herein are intended to equip scientists and drug development professionals with the foundational knowledge required to harness the potential of this versatile intermediate.

Part 1: Core Chemical Identity and Structure

The foundational step in understanding any chemical entity is to precisely define its structure and nomenclature.

IUPAC Name and CAS Registry

Molecular Structure and Formula

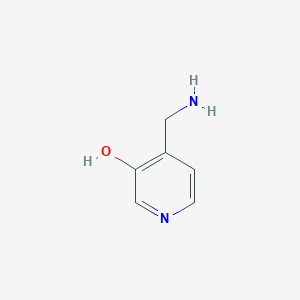

The structure consists of a pyridine ring hydroxylated at the 3-position and substituted with an aminomethyl group at the 4-position.

-

SMILES Code: OC1=C(CN)C=CN=C1[2]

Below is a diagram illustrating the chemical structure of this compound.

Caption: Chemical structure of this compound.

Distinction from Pyridoxamine (Vitamin B6)

A critical point of clarification is the structural difference between this compound and Pyridoxamine. Pyridoxamine, a vitamer of Vitamin B6, contains two additional substituents on the pyridine ring: a methyl group at the 2-position and a hydroxymethyl group at the 5-position.[4][5]

The absence of these groups in this compound results in a lower molecular weight and different physicochemical properties, which can be strategically exploited in drug design to reduce complexity and potentially alter metabolic profiles.

Caption: Conceptual workflow for the synthesis of this compound.

Example Protocol: Reduction of a Cyanopyridine Precursor (Hypothetical)

Disclaimer: This protocol is a generalized, hypothetical procedure for illustrative purposes. Researchers must consult safety data sheets (SDS) and perform appropriate risk assessments before undertaking any chemical synthesis.

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., Argon), add a solution of 3-hydroxy-4-cyanopyridine (1.0 eq) in anhydrous tetrahydrofuran (THF).

-

Addition of Reducing Agent: Cool the flask to 0°C in an ice bath. Slowly add a solution of a suitable reducing agent, such as Lithium Aluminum Hydride (LiAlH₄) (approx. 1.5-2.0 eq), in THF.

-

Causality Insight: LiAlH₄ is a powerful reducing agent capable of converting nitriles to primary amines. The reaction is highly exothermic and requires careful temperature control to prevent side reactions.

-

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Carefully quench the reaction at 0°C by the sequential, dropwise addition of water, followed by a 15% aqueous NaOH solution, and then more water (Fieser workup).

-

Trustworthiness Note: Proper quenching of LiAlH₄ is critical for safety and for the formation of a granular precipitate that can be easily filtered.

-

-

Workup and Extraction: Filter the resulting aluminum salts and wash thoroughly with THF or ethyl acetate. Concentrate the filtrate under reduced pressure. The resulting crude product can be further purified by extraction if necessary.

-

Purification: Purify the crude this compound by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/ether).

-

Characterization: Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy.

Part 4: Applications and Future Research Directions

The primary value of this compound for researchers lies in its role as a versatile chemical intermediate and a scaffold for fragment-based drug design.

Pharmaceutical and Medicinal Chemistry

The aminomethyl-pyridine motif is a recognized pharmacophore present in numerous biologically active compounds. Research on related structures has shown their potential as inhibitors of enzymes like Dipeptidyl peptidase IV (DPP-4), which is relevant for diabetes treatment. [6]

-

Scaffold for Drug Discovery: This molecule can serve as a starting point for the synthesis of novel compound libraries. The primary amine allows for the introduction of diverse side chains, while the phenol and pyridine nitrogen offer additional points for modification or interaction with biological targets. [7]* Bioisosteric Replacement: In drug design, it could be used as a bioisostere for other aromatic or heterocyclic rings to modulate properties like solubility, metabolism, and target binding. Studies on related aminopyridinol derivatives have explored their potential as inhibitors for targets like the Fibroblast Growth Factor Receptor 4 (FGFR4) in hepatocellular carcinoma. [8]

Material Science and Catalysis

Similar to its simpler analog, 4-(aminomethyl)pyridine, this compound has potential as a ligand in coordination chemistry. [9]The ability to chelate metals could be exploited in the development of:

-

Novel Catalysts: Forming complexes with transition metals to catalyze organic reactions.

-

Functional Materials: Incorporation into polymers or metal-organic frameworks (MOFs) to impart specific thermal or chemical properties.

Conclusion

This compound is a structurally precise and valuable heterocyclic building block. While it lacks the direct biological role of its more famous relative, Pyridoxamine, its simplicity is its strength. For the medicinal chemist, it offers a decomplexed scaffold ripe for elaboration. For the materials scientist, it provides a functionalized pyridine core with chelating potential. This guide has illuminated its fundamental structure, properties, and synthetic logic, providing a solid, authoritative grounding for researchers and drug development professionals to explore its full potential in their respective fields.

References

-

Wikipedia. Pyridoxamine. [Link]

-

PubChem - NIH. Pyridoxamine | C8H12N2O2 | CID 1052. [Link]

-

Queen Mary University of London. Vitamin B-6 - IUPAC nomenclature. [Link]

-

NIH. Design, Synthesis, and in Vitro Evaluation of Novel Aminomethyl-pyridines as DPP-4 Inhibitors. [Link]

-

PubMed Central. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. [Link]

Sources

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. 20485-35-2|this compound|BLD Pharm [bldpharm.com]

- 3. This compound | 20485-35-2 [chemicalbook.com]

- 4. Pyridoxamine - Wikipedia [en.wikipedia.org]

- 5. Pyridoxamine | C8H12N2O2 | CID 1052 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Design, Synthesis, and in Vitro Evaluation of Novel Aminomethyl-pyridines as DPP-4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Buy 3-(aminomethyl)pyridin-4-ol | 1243458-09-4 | 91 [smolecule.com]

- 8. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chemimpex.com [chemimpex.com]

The Core Scaffold: A Technical Guide to 4-(Aminomethyl)pyridin-3-ol, a Simplified Analog of Pyridoxamine

Introduction: Unveiling the Essential Pyridine Core

In the vast landscape of bioactive molecules, the pyridine ring stands as a privileged scaffold, forming the backbone of numerous pharmaceuticals and essential nutrients. Among these, the Vitamin B6 family, particularly pyridoxamine, has garnered significant attention for its critical role in metabolism and its therapeutic potential. This guide delves into the discovery and background of a fundamental structural analog, 4-(Aminomethyl)pyridin-munderover-ol , a molecule that encapsulates the core reactive moieties of pyridoxamine. While less complex than its vitamin counterpart, understanding this foundational structure provides invaluable insights into the chemical properties and biological activities that make the pyridoxamine class of compounds a subject of intense research for drug development professionals.

This technical guide will provide a comprehensive overview of 4-(Aminomethyl)pyridin-3-ol, from its conceptual discovery rooted in Vitamin B6 research to its synthesis and anticipated biological functions. We will explore the causality behind experimental designs and the self-validating systems inherent in the described protocols, offering a robust resource for researchers and scientists in the field.

Discovery and Background: A Legacy of Vitamin B6 Research

The story of this compound is intrinsically linked to the discovery and elucidation of the functions of Vitamin B6. Pyridoxamine, chemically known as 4-(aminomethyl)-5-(hydroxymethyl)-2-methylpyridin-3-ol, is one of the three natural forms of Vitamin B6.[1] Its structure, featuring a pyridine ring with hydroxyl, methyl, aminomethyl, and hydroxymethyl substituents, is key to its biological activity.[1] The hydroxyl group at the 3-position and the aminomethyl group at the 4-position are particularly crucial for its diverse chemical properties.[1]

These properties include the scavenging of free radicals and reactive carbonyl species that are formed during the degradation of sugars and lipids.[1] Furthermore, pyridoxamine can chelate metal ions that catalyze Amadori reactions, a key step in the formation of advanced glycation endproducts (AGEs).[1] AGEs are strongly implicated in the complications associated with diabetes, such as nephropathy, retinopathy, and neuropathy.[1]

The synthesis and study of simpler analogs like this compound are a direct result of the desire to understand the structure-activity relationship of pyridoxamine. By removing the methyl group at the 2-position and the hydroxymethyl group at the 5-position, researchers can isolate the functional contributions of the core this compound scaffold. This minimalist approach allows for a clearer understanding of the fundamental chemical interactions responsible for the therapeutic effects of pyridoxamine and related compounds.

Synthesis of this compound: A Plausible Retrosynthetic Approach

While a definitive, seminal paper on the first synthesis of this compound is not readily apparent in the literature, a plausible and efficient synthetic route can be designed based on established methods for the synthesis of substituted pyridines. A common strategy involves the construction of the pyridine ring followed by functional group interconversions.

A logical starting point for the synthesis is 3-hydroxypyridine, a commercially available precursor. The introduction of the aminomethyl group at the 4-position can be achieved through a multi-step sequence.

Proposed Synthetic Workflow

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Nitration of 3-Hydroxypyridine

-

To a stirred solution of concentrated sulfuric acid, cool to 0°C in an ice bath.

-

Slowly add 3-hydroxypyridine.

-

Add a mixture of concentrated nitric acid and concentrated sulfuric acid dropwise, maintaining the temperature below 10°C.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for several hours.

-

Pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium carbonate) to precipitate the product.

-

Filter, wash with cold water, and dry to obtain 3-hydroxy-4-nitropyridine.

Step 2: Reduction of the Nitro Group

-

Dissolve 3-hydroxy-4-nitropyridine in a suitable solvent such as ethanol or methanol.

-

Add a catalytic amount of palladium on charcoal (10% Pd/C).

-

Hydrogenate the mixture in a Parr apparatus under a hydrogen atmosphere.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Filter the catalyst through a pad of Celite and concentrate the filtrate under reduced pressure to yield 4-amino-3-hydroxypyridine.

Step 3: Sandmeyer Reaction

-

Dissolve 4-amino-3-hydroxypyridine in an aqueous solution of a strong acid (e.g., HCl).

-

Cool the solution to 0-5°C.

-

Add a solution of sodium nitrite in water dropwise to form the diazonium salt.

-

In a separate flask, prepare a solution of copper(I) cyanide.

-

Slowly add the cold diazonium salt solution to the copper(I) cyanide solution.

-

Warm the reaction mixture to facilitate the displacement of the diazonium group with a cyanide group.

-

Extract the product, 3-hydroxy-4-cyanopyridine, with an organic solvent.

Step 4: Reduction of the Nitrile

-

In a flame-dried flask under an inert atmosphere, prepare a suspension of lithium aluminum hydride (LiAlH4) in an anhydrous ether (e.g., THF).

-

Add a solution of 3-hydroxy-4-cyanopyridine in the same solvent dropwise.

-

Reflux the mixture for several hours.

-

Cool the reaction and quench cautiously with water and a sodium hydroxide solution.

-

Filter the aluminum salts and extract the filtrate with an organic solvent.

-

Dry the organic layer, concentrate under reduced pressure, and purify the residue by chromatography or recrystallization to obtain this compound.

Table of Reagents and Properties

| Reagent | Formula | Molar Mass ( g/mol ) | Role |

| 3-Hydroxypyridine | C₅H₅NO | 95.10 | Starting Material |

| Nitric Acid | HNO₃ | 63.01 | Nitrating Agent |

| Sulfuric Acid | H₂SO₄ | 98.08 | Catalyst |

| Palladium on Charcoal | Pd/C | - | Catalyst |

| Hydrogen Gas | H₂ | 2.02 | Reducing Agent |

| Sodium Nitrite | NaNO₂ | 69.00 | Diazotizing Agent |

| Copper(I) Cyanide | CuCN | 89.56 | Cyanating Agent |

| Lithium Aluminum Hydride | LiAlH₄ | 37.95 | Reducing Agent |

Biological Activity and Mechanism of Action: Inferences from Pyridoxamine

Direct studies on the biological activity of this compound are limited. However, based on its structural similarity to pyridoxamine, we can infer its likely mechanisms of action. The key functional groups, the 3-hydroxyl and the 4-aminomethyl, are present in both molecules and are central to the biological effects of pyridoxamine.

Inhibition of Advanced Glycation Endproduct (AGE) Formation

One of the most studied activities of pyridoxamine is its ability to inhibit the formation of AGEs.[1] This process is believed to occur through several mechanisms:

-

Trapping of Reactive Carbonyl Species: The aminomethyl group can react with dicarbonyl intermediates, which are precursors to AGEs, effectively sequestering them.

-

Chelation of Metal Ions: The 3-hydroxyl and the aminomethyl group can coordinate with metal ions like copper (Cu²⁺) and iron (Fe³⁺), which are catalysts in the oxidation reactions that lead to AGE formation.[1]

It is highly probable that this compound would also exhibit these properties due to the presence of the same functional arrangement on the pyridine ring.

Radical Scavenging Activity

The 3-hydroxyl group on the pyridine ring is a key contributor to the antioxidant properties of pyridoxamine, allowing for the scavenging of hydroxyl radicals.[1] This activity is expected to be retained in this compound.

Potential as a Vitamin B6 Analog

While lacking the additional functional groups of pyridoxamine, this compound could potentially interact with enzymes in the Vitamin B6 metabolic pathway, although likely with different affinity and efficacy. Further research would be needed to determine if it can be phosphorylated and act as a coenzyme or if it acts as an antagonist.

Visualizing the Mechanism of Action

Caption: Postulated mechanism of AGE inhibition by this compound.

Conclusion and Future Directions

This compound represents the core functional scaffold of the more complex Vitamin B6 vitamer, pyridoxamine. While direct research on this specific molecule is not extensive, its structural relationship to pyridoxamine provides a strong basis for predicting its biological activities, particularly as an inhibitor of advanced glycation endproduct formation and as a radical scavenger. The synthetic route outlined in this guide offers a plausible method for its preparation, enabling further investigation into its unique properties.

Future research should focus on the direct synthesis and biological evaluation of this compound to confirm its hypothesized activities and to explore its potential as a therapeutic agent in its own right. Such studies would not only contribute to our understanding of this fundamental molecule but also provide valuable insights into the broader field of pyridoxamine-based drug development.

References

- CymitQuimica. This compound. [URL: https://www.cymitquimica.com/4-aminomethyl-pyridin-3-ol-20485-35-2]

- Echemi. 4-(aminomethyl)pyridin-3-amine. [URL: https://www.echemi.com/products/pd20200812001-4-aminomethyl-pyridin-3-amine.html]

- Wikipedia. Pyridoxamine. [URL: https://en.wikipedia.org/wiki/Pyridoxamine]

Sources

The Therapeutic Potential of 4-(Aminomethyl)pyridin-3-ol Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction: The Versatility of the Pyridine Scaffold in Medicinal Chemistry

The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Its unique electronic properties, ability to form hydrogen bonds, and metabolic stability make it an attractive building block for designing novel therapeutic agents.[1][2] Within the diverse landscape of pyridine-containing compounds, derivatives of 4-(aminomethyl)pyridin-3-ol have emerged as a particularly promising class, demonstrating a remarkable breadth of biological activities. This guide provides an in-depth technical overview of the significant therapeutic targets of these derivatives, offering insights into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies employed in their evaluation.

This document is intended for researchers, scientists, and drug development professionals. It aims to serve as a practical resource, bridging the gap between foundational research and the strategic design of new chemical entities based on the this compound core.

Inhibition of Lysyl Oxidase-Like 2 (LOXL2): A Novel Anti-Fibrotic Strategy

Fibrosis, the excessive accumulation of extracellular matrix (ECM) components, is a pathological hallmark of numerous chronic diseases. Lysyl oxidase-like 2 (LOXL2), a copper-dependent amine oxidase, plays a pivotal role in the cross-linking of collagen and elastin, a critical step in the maturation and stabilization of the fibrotic ECM.[3] Consequently, the inhibition of LOXL2 has emerged as a compelling therapeutic strategy for fibrotic disorders.

Mechanism of Action

This compound derivatives have been identified as potent and selective inhibitors of LOXL2.[3] The proposed mechanism of inhibition involves the interaction of the aminomethyl group with the active site of the enzyme. The pyridine nitrogen is thought to be crucial for stabilizing the enzyme-inhibitor complex, potentially through coordination with the copper ion in the active site or via hydrogen bonding interactions. The pyridine ring itself may engage in π-stacking interactions within a hydrophobic pocket of the enzyme. This targeted interaction prevents the oxidative deamination of lysine residues on collagen and elastin, thereby inhibiting ECM cross-linking and mitigating the progression of fibrosis.[3]

Signaling Pathway: LOXL2-Mediated Collagen Cross-linking

Caption: LOXL2 catalyzes the conversion of lysine to allysine, initiating collagen cross-linking.

Structure-Activity Relationship (SAR) Insights

The development of potent and selective LOXL2 inhibitors from the this compound scaffold has been guided by systematic SAR studies. Key findings include:

-

Substitution on the Pyridine Ring: The nature and position of substituents on the pyridine ring significantly influence inhibitory potency and selectivity. Electron-withdrawing groups can enhance activity.

-

The Aminomethyl Group: This moiety is critical for binding to the enzyme's active site. Modifications to this group generally lead to a loss of activity.[4]

-

Side Chains and Lipophilicity: The addition of appropriate side chains can optimize pharmacokinetic properties and in vivo efficacy.

Experimental Protocols

This assay quantifies the hydrogen peroxide (H₂O₂) produced during the LOXL2-catalyzed oxidation of a substrate.

Principle: The Amplex® Red reagent reacts with H₂O₂ in the presence of horseradish peroxidase (HRP) to produce the highly fluorescent compound resorufin. Inhibition of LOXL2 results in a decreased rate of resorufin formation.

Step-by-Step Protocol:

-

Reagent Preparation:

-

Assay Buffer: Prepare a suitable buffer (e.g., 50 mM sodium borate, pH 8.2).

-

LOXL2 Enzyme: Use a purified recombinant human LOXL2 enzyme.

-

Substrate: A 10 mM stock solution of a suitable substrate like 1,5-diaminopentane (DAP) in water.

-

Amplex® Red/HRP Solution: Prepare a working solution containing Amplex® Red and HRP in the assay buffer according to the manufacturer's instructions.

-

Inhibitor Stock Solutions: Prepare a 10 mM stock solution of the test compound in DMSO. Create serial dilutions in the assay buffer.

-

-

Assay Procedure (96-well plate format):

-

Add 50 µL of the LOXL2 enzyme solution to each well.

-

Add 25 µL of the inhibitor dilutions or vehicle control (DMSO) to the respective wells.

-

Pre-incubate the plate at 37°C for 15-30 minutes.

-

Initiate the reaction by adding 25 µL of the substrate solution to all wells.

-

Immediately add 50 µL of the Amplex® Red/HRP solution.

-

Measure the fluorescence intensity (excitation ~540 nm, emission ~590 nm) kinetically for 30-60 minutes at 37°C using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction (slope of the fluorescence versus time curve).

-

Determine the percent inhibition for each inhibitor concentration relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC₅₀ value.

-

This model is widely used to evaluate the anti-fibrotic efficacy of test compounds in vivo.[5][6]

Principle: Intratracheal administration of bleomycin in mice induces an initial inflammatory response followed by a fibrotic phase, mimicking key aspects of human pulmonary fibrosis.[5][6]

Step-by-Step Protocol:

-

Animal Model: Use C57BL/6 mice, which are susceptible to bleomycin-induced fibrosis.[6]

-

Induction of Fibrosis:

-

Anesthetize the mice.

-

Intratracheally instill a single dose of bleomycin sulfate (e.g., 1.5-3.0 U/kg) in sterile saline. Control animals receive saline only.[5]

-

-

Compound Administration:

-

Begin treatment with the this compound derivative at a predetermined dose and route (e.g., oral gavage) on a specified day post-bleomycin instillation (e.g., day 7) and continue for a defined period (e.g., 14 days).[3]

-

-

Assessment of Fibrosis (e.g., on day 21):

-

Histology: Harvest the lungs, fix in formalin, and embed in paraffin. Stain sections with Masson's trichrome to visualize collagen deposition. Score the extent of fibrosis using a semi-quantitative method like the Ashcroft score.[7]

-

Hydroxyproline Assay: Quantify the total collagen content in the lung tissue by measuring the amount of hydroxyproline, an amino acid abundant in collagen.

-

Bronchoalveolar Lavage (BAL) Fluid Analysis: Analyze the BAL fluid for total and differential cell counts and inflammatory cytokine levels.[7]

-

Dipeptidyl Peptidase-4 (DPP-4) Inhibition: A Target for Type 2 Diabetes

Dipeptidyl peptidase-4 (DPP-4) is a serine protease that plays a crucial role in glucose homeostasis by inactivating the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). Inhibition of DPP-4 prolongs the action of these hormones, leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner.[8]

Mechanism of Action

Aminomethylpyridine derivatives have been identified as potent and selective inhibitors of DPP-4.[8][9] The aminomethyl group is thought to interact with the S1 pocket of the DPP-4 active site, which typically accommodates the proline or alanine residue of the natural substrates. The pyridine ring and its substituents can form additional interactions with other subsites of the enzyme, contributing to the overall binding affinity and selectivity.[10]

Structure-Activity Relationship (SAR) Insights

-

Position of the Aminomethyl Group: The position of the aminomethyl group on the pyridine ring is critical for activity. 5-aminomethyl-pyridines have shown potent inhibitory activity.[8]

-

Substituents on the Pyridine Ring: Aromatic substituents at the 4-position of the pyridine ring have been shown to be important for high potency.[8]

-

Amide Substitutions: Modifications to the amide group can significantly impact potency. For instance, the presence of a cyano group can increase inhibitor activity.[8]

Experimental Protocol: In Vitro DPP-4 Inhibition Assay (Fluorometric)

This assay measures the cleavage of a fluorogenic substrate by DPP-4.

Principle: DPP-4 cleaves the substrate Gly-Pro-AMC (7-amino-4-methylcoumarin), releasing the highly fluorescent AMC. The rate of fluorescence increase is proportional to the DPP-4 activity.

Step-by-Step Protocol:

-

Reagent Preparation:

-

Assay Buffer: Tris-HCl buffer (e.g., 50 mM, pH 7.5).

-

DPP-4 Enzyme: Purified recombinant human DPP-4.

-

Substrate: Gly-Pro-AMC stock solution in DMSO.

-

Inhibitor Stock Solutions: Prepare a 10 mM stock solution of the test compound in DMSO and create serial dilutions.

-

-

Assay Procedure (96-well plate format):

-

Add 50 µL of the DPP-4 enzyme solution to each well.

-

Add 10 µL of the inhibitor dilutions or vehicle control to the respective wells.

-

Pre-incubate at room temperature for 10-15 minutes.

-

Initiate the reaction by adding 40 µL of the substrate solution.

-

Measure the fluorescence intensity (excitation ~360 nm, emission ~460 nm) kinetically for 15-30 minutes at 37°C.[11]

-

-

Data Analysis:

-

Calculate the rate of reaction from the linear portion of the fluorescence versus time plot.

-

Determine the percent inhibition for each inhibitor concentration.

-

Calculate the IC₅₀ value by plotting percent inhibition against the logarithm of the inhibitor concentration.

-

FMS-like Tyrosine Kinase 3 (FLT3) Inhibition: A Targeted Therapy for Acute Myeloid Leukemia (AML)

FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a critical role in the proliferation and survival of hematopoietic progenitor cells. Activating mutations of FLT3, such as internal tandem duplications (FLT3-ITD), are common in acute myeloid leukemia (AML) and are associated with a poor prognosis.[12]

Mechanism of Action

Certain aminopyridine derivatives have been developed as potent inhibitors of both wild-type and mutated forms of FLT3.[13] These compounds typically act as ATP-competitive inhibitors, binding to the kinase domain of FLT3 and preventing its autophosphorylation and the subsequent activation of downstream signaling pathways such as STAT5, MAPK, and PI3K/AKT.[14] This inhibition leads to the suppression of proliferation and induction of apoptosis in FLT3-mutated leukemia cells.

Signaling Pathway: FLT3 and Downstream Effectors in AML

Caption: FLT3 activation triggers multiple downstream pathways promoting leukemia cell survival.

Experimental Protocols

This assay measures the ability of a compound to inhibit the autophosphorylation of FLT3 in a cellular context.

Principle: FLT3-ITD positive AML cell lines, such as MV4-11 or MOLM-13, exhibit constitutive phosphorylation of the FLT3 receptor. The level of phosphorylated FLT3 can be quantified using methods like Western blotting or ELISA.[15]

Step-by-Step Protocol (Western Blotting):

-

Cell Culture and Treatment:

-

Culture MV4-11 or MOLM-13 cells in appropriate media.[2]

-

Treat the cells with various concentrations of the test compound for a specified time (e.g., 2-4 hours).

-

-

Cell Lysis:

-

Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[14]

-

-

Protein Quantification:

-

Determine the protein concentration of the lysates using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.[2][16]

-

Block the membrane with 5% BSA in TBST.[16]

-

Incubate the membrane with a primary antibody specific for phosphorylated FLT3 (e.g., p-FLT3 Tyr591).[17]

-

Wash and incubate with an HRP-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.[18]

-

Strip and re-probe the membrane with an antibody for total FLT3 as a loading control.[18]

-

-

Data Analysis:

-

Quantify the band intensities using densitometry.

-

Normalize the phospho-FLT3 signal to the total FLT3 signal.

-

Calculate the percent inhibition of phosphorylation relative to the vehicle-treated control.

-

Other Notable Biological Activities

The versatile this compound scaffold has also shown promise in targeting other key players in various diseases.

PI3Kδ Inhibition

Phosphoinositide 3-kinase delta (PI3Kδ) is a lipid kinase predominantly expressed in hematopoietic cells and is a key component of the B-cell receptor signaling pathway. Its dysregulation is implicated in B-cell malignancies and inflammatory diseases. Aminopyridine derivatives have been explored as PI3Kδ inhibitors.

Experimental Protocol: In Vitro PI3Kδ Kinase Assay

A common method is a luminescence-based assay that measures the amount of ADP produced from the kinase reaction.

Cholinesterase Inhibition and Anti-Amyloid Aggregation

In the context of Alzheimer's disease, the inhibition of acetylcholinesterase (AChE) and the prevention of amyloid-beta (Aβ) peptide aggregation are two key therapeutic strategies. Some pyridine derivatives have shown dual activity in this regard.

Experimental Protocols:

-

AChE Inhibition Assay (Ellman's Method): This colorimetric assay measures the hydrolysis of acetylthiocholine by AChE.[3][19][20][21][22]

-

Thioflavin T (ThT) Amyloid Aggregation Assay: This fluorescent assay monitors the aggregation of Aβ peptides in the presence of the test compound.[23][24][25][26]

Antimalarial Activity

The emergence of drug-resistant strains of Plasmodium falciparum necessitates the development of novel antimalarial agents. Dihydrofolate reductase (DHFR) is a validated target in malaria therapy. Pyridine-containing compounds have been investigated as DHFR inhibitors.

Experimental Protocol: In Vivo 4-Day Suppressive Test

This is a standard in vivo assay to evaluate the efficacy of potential antimalarial compounds in a mouse model of malaria.[1][27][28][29]

Potassium Channel Blockade

Voltage-gated potassium channels are crucial for regulating neuronal excitability. Blockers of these channels, such as 4-aminopyridine, have therapeutic applications in conditions like multiple sclerosis by improving nerve conduction in demyelinated axons. 4-aminopyridine-3-methanol is a derivative with such properties.[23]

Experimental Protocol: Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion channel activity in live cells, providing detailed information on the mechanism of channel blockade.[30][31][32][33]

Conclusion and Future Directions

The this compound scaffold represents a rich source of chemical diversity for the development of novel therapeutics against a wide range of diseases. The biological activities highlighted in this guide, from anti-fibrotic to anti-cancer and neuroprotective effects, underscore the remarkable versatility of this chemical class. Future research in this area will likely focus on the fine-tuning of existing lead compounds to optimize their potency, selectivity, and pharmacokinetic profiles. The detailed experimental protocols provided herein serve as a valuable resource for researchers aiming to explore and expand upon the therapeutic potential of these promising molecules.

References

- Schilter, D., et al. (2017). Small Molecule Lysyl Oxidase-like 2 (LOXL2) Inhibitors: The Identification of an Inhibitor Selective for LOXL2 over LOX. ACS Medicinal Chemistry Letters, 8(5), 550-555.

- Chen, Y., et al. (2020). Experimental mouse model of Bleomycin-induced Pulmonary Fibrosis. Journal of Clinical and Basic Research, 4(1), 1-8.

- Shi, R., & Blight, A. R. (2011). Potassium channel blocker, 4-aminopyridine-3-methanol, restores axonal conduction in spinal cord of an animal model of multiple sclerosis. Experimental Neurology, 228(2), 263-269.

- Zhang, Y., et al. (2022). Discovery of Novel PI3Kδ Inhibitors Based on the p110δ Crystal Structure. Molecules, 27(18), 6075.

- Read, J. A., et al. (2020). Driving antimalarial design through understanding of target mechanism. Essays in Biochemistry, 64(3), 517-527.

- Carrington, R., et al. (2018). Protocol for cell-type-specific tissue reconstruction in the murine lung fibrogenic microenvironment. STAR Protocols, 2(3), 100684.

- Barry-Hamilton, V., et al. (2017). Identification of 4-(Aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine Derivatives as Potent, Selective, and Orally Efficacious Inhibitors of the Copper-Dependent Amine Oxidase, Lysyl Oxidase-Like 2 (LOXL2). Journal of Medicinal Chemistry, 60(10), 4403-4423.

- Apetri, A., & Horz, M. (2018). α-Synuclein Aggregation Monitored by Thioflavin T Fluorescence Assay. Bio-protocol, 8(14), e2937.

- Miller, S. D., & Karpus, W. J. (2007). Experimental Autoimmune Encephalomyelitis in the Mouse. Current Protocols in Immunology, 77(1), 15.1.1-15.1.20.

- BenchChem. (2025). Application Notes: Protocol for Measuring Acetylcholinesterase (AChE) Inhibition with "AChE-IN-8". BenchChem.

- Rosenthal, P. J. (2003). efficacy models for compound screening (supplementary document) 1. A Protocol for Antimalarial Effi. University of California, San Francisco.

- BOC Sciences. (n.d.).

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Pyridine Derivatives in Modern Drug Development. NINGBO INNO PHARMCHEM CO.,LTD.

- Kaczanowska, K., et al. (2010). Design, Synthesis, and in Vitro Evaluation of Novel Aminomethyl-pyridines as DPP-4 Inhibitors. ACS Medicinal Chemistry Letters, 1(9), 530-535.

- Fidock, D. A., et al. (2002). A Protocol for Antimalarial Efficacy Testing in vivo. Columbia University.

- Jarolimek, W., et al. (2019). Anti-metastatic Inhibitors of Lysyl Oxidase (LOX): Design and Structure–Activity Relationships. Journal of Medicinal Chemistry, 62(11), 5418-5439.

- Choi, L., & Singh, B. D. (2019). Thioflavin-T (ThT)

- Ben-Nun, A., & Kaushansky, N. (2014). Experimental Autoimmune Encephalomyelitis (EAE) in Mice. Methods in Molecular Biology, 1195, 131-153.

- WVU IACUC. (2023). Model Guidance Sheet: Experimental Autoimmune Encephalitis (EAE). West Virginia University.

- de Souza, N. B., et al. (2013). In Vivo Antimalarial Activity and Mechanisms of Action of 4-Nerolidylcatechol Derivatives. Antimicrobial Agents and Chemotherapy, 57(10), 5113-5120.

- Abnova. (n.d.). Fluorimetric DPP4 Inhibitor Screening Kit. Abnova.

- Delves, M., et al. (2019).

- Abcam. (n.d.). Thioflavin T assay protocol for alpha-synuclein proteins. Abcam.

- BenchChem. (2025). Application Notes and Protocols for FLT3 Inhibitor Screening in Cell Lines. BenchChem.

- Fraunhofer ITEM. (n.d.). PULMONARY FIBROSIS: IN-VIVO BLEOMYCIN MODELS. Fraunhofer ITEM.

- BenchChem. (2025).

- BenchChem. (2025).

- Wang, L., et al. (2019). A Facile Method for Screening DPP IV Inhibitors in Living Cell System Based on Enzyme Activity Probe. Molecules, 24(12), 2269.

- Labome. (n.d.).

- Abcam. (n.d.). ab133081 – Dipeptidyl peptidase IV (DPP4) Inhibitor Screening Assay Kit. Abcam.

- Scribd. (n.d.). Ellman Esterase Assay Protocol. Scribd.

- Peter, I. T., et al. (2017). In vivo antiplasmodial activity and toxicological assessment of hydroethanolic crude extract of Ajuga remota.

- Scientifica. (n.d.). patch-clamp-protocol-final.pdf. Scientifica.

- Springer Nature. (n.d.). Manual Whole-Cell Patch-Clamping of the HERG Cardiac K + Channel.

- Cayman Chemical. (n.d.). DPP (IV) Inhibitor Screening Assay Kit. Cayman Chemical.

- Creative Bioarray. (n.d.). Patch-Clamp Recording Protocol.

- Charles River Laboratories. (n.d.). Pulmonary Fibrosis Models.

- Abcam. (n.d.).

- Abcam. (n.d.). ab204722 Dipeptidyl peptidase IV (DPP4) Activity Assay Kit (Fluorometric). Abcam.

- Peters, J. U., et al. (2004). Aminomethylpyridines as DPP-IV inhibitors. Bioorganic & Medicinal Chemistry Letters, 14(13), 3579-3580.

- Journal of Applied Pharmaceutical Science. (2015). In-vitro Screening for acetylcholinesterase enzyme inhibition potential and antioxidant activity of extracts of Ipomoea aquatica. Journal of Applied Pharmaceutical Science.

- Thermo Fisher Scientific. (n.d.). Research Protocol Guide: FLT3-ITD mutation detection using capillary electrophoresis. Thermo Fisher Scientific.